1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid
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Overview
Description
This compound is also known by its synonyms: 1-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)-3-cyclopentene-1-carboxylic acid; 1-tert-butoxycarbonylamino-cyclopent-3-ene-1-carboxylic acid; 1-(tert-butoxycarbonylamino)-3-cyclopentene-1-carboxylic acid; 3-Cyclopentene-1-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C15H25NO4. Its molecular weight is 283.36. The canonical SMILES representation is CC©©OC(=O)C1(CC=CC1)NC(=O)OC©©C .Physical and Chemical Properties Analysis
This compound has a boiling point of 362.26ºC at 760 mmHg. Its density is 1.066g/cm3. The compound appears as a white to tan powder, crystals, crystalline powder, and/or chunks .Scientific Research Applications
Synthesis and Building Block Applications
The chemical compound serves as a foundation for various synthetic routes and applications in organic chemistry. For instance, derivatives of cyclopent-3-ene carboxylic acid, similar in structure to the specified compound, have been utilized as platforms for creating bifunctional cyclic building blocks. These are particularly interesting for their applications in synthesizing difunctional trifluoromethylcyclopentane derivatives, showcasing the compound's role in enabling the development of novel organic molecules with potential pharmaceutical applications (Grellepois et al., 2012).
Catalytic and Synthetic Methodologies
Another research avenue explores the catalytic ring-opening of activated cyclopropanes with amine nucleophiles, highlighting a methodology that could potentially be applied to similar compounds. This process is significant for its room temperature operation and the preservation of enantiomeric purity, which is crucial for the synthesis of drugs and active pharmaceutical ingredients. The method has been applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors, underscoring its utility in medicinal chemistry (Lifchits & Charette, 2008).
Peptide and Peptidomimetic Synthesis
Furthermore, the compound's framework is conducive to the creation of peptidomimetics, as evidenced by research involving peptidotriazoles on solid phase. Here, regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides have been performed, demonstrating the compound's relevance in synthesizing diversified 1,4-substituted [1,2,3]-triazoles within peptide backbones or side chains. This application is particularly notable for its compatibility with solid-phase peptide synthesis, offering a mild and efficient pathway for integrating complex structures into bioactive peptides (Tornøe, Christensen, & Meldal, 2002).
Enzymatic Synthesis Inhibition
Moreover, derivatives resembling the target compound have been studied for their inhibitory effects on enzymatic processes. For example, cycloleucine (1-aminocyclopentane-1-carboxylic acid) has been identified as a potent inhibitor of RNA methylation in chicken embryo fibroblasts infected with B77 sarcoma virus. Such findings illuminate the compound's potential utility in biochemical research and therapeutic applications, particularly in the context of RNA processing and function (Dimock & Stoltzfus, 1979).
Safety and Hazards
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-5H,6-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAIOQNUXGOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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